molecular formula C7H7NO2 B13476445 1-Cyanospiro[2.2]pentane-1-carboxylic acid

1-Cyanospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13476445
M. Wt: 137.14 g/mol
InChI Key: XHQKQSINJVZARP-UHFFFAOYSA-N
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Description

1-Cyanospiro[22]pentane-1-carboxylic acid is an organic compound with a unique spirocyclic structure It consists of a spiro[22]pentane core with a cyano group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanospiro[2.2]pentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of spiro[2.2]pentane-1-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanospiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Cyanospiro[2.2]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyanospiro[2.2]pentane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Lacks the cyano group, making it less versatile in certain reactions.

    1-Cyanospiro[2.2]pentane: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.

Uniqueness: 1-Cyanospiro[2.2]pentane-1-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the spirocyclic core. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-cyanospiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C7H7NO2/c8-4-7(5(9)10)3-6(7)1-2-6/h1-3H2,(H,9,10)

InChI Key

XHQKQSINJVZARP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2(C#N)C(=O)O

Origin of Product

United States

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